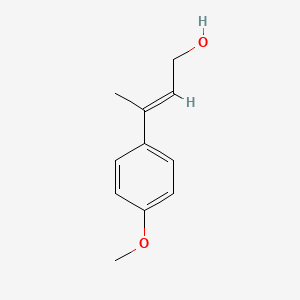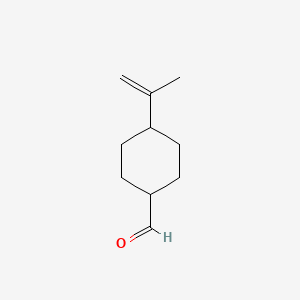
Propane, 2-ethoxy-1-isocyano-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2-ethoxy-1-isocyano-2-methyl- is an organic compound with the molecular formula C7H13NO. It contains 22 atoms: 13 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is characterized by the presence of an isocyano group and an ethoxy group attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-ethoxy-1-isocyano-2-methyl- can involve the reaction of appropriate precursors under controlled conditionsThe solution is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 2-ethoxy-1-isocyano-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Nucleophiles: Various nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as carbonyl compounds.
Reduction: Reduced products like amines.
Substitution: Substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propane, 2-ethoxy-1-isocyano-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propane, 2-ethoxy-1-isocyano-2-methyl- involves its interaction with molecular targets through its functional groups. The isocyano group can form coordination complexes with metal ions, while the ethoxy group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 2-ethoxy-2-methyl-: Similar in structure but lacks the isocyano group.
Propane, 2-isocyano-2-methyl-: Similar but lacks the ethoxy group.
Propane, 1-ethoxy-2-methyl-: Similar but with different positioning of functional groups.
Uniqueness
Propane, 2-ethoxy-1-isocyano-2-methyl- is unique due to the presence of both an isocyano group and an ethoxy group on the same propane backbone
Eigenschaften
CAS-Nummer |
136321-58-9 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-ethoxy-1-isocyano-2-methylpropane |
InChI |
InChI=1S/C7H13NO/c1-5-9-7(2,3)6-8-4/h5-6H2,1-3H3 |
InChI-Schlüssel |
ULELUOHUMQQRJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)



